"1H,1H,2H-Perfluoro-1-dodecene" CAS number 30389-25-4
"1H,1H,2H-Perfluoro-1-dodecene" CAS number 30389-25-4
An In-depth Technical Guide to 1H,1H,2H-Perfluoro-1-dodecene (CAS 30389-25-4)
Introduction: Unveiling a Unique Fluoroalkene
1H,1H,2H-Perfluoro-1-dodecene, also known by synonyms such as (Heneicosafluorodecyl)ethylene, is a fluorinated alkene that holds significant interest for materials science and biomedical applications.[1] Structurally, it is characterized by a ten-carbon perfluorinated chain (the perfluorodecyl group) attached to a vinyl group via a two-carbon hydrocarbon spacer (-CH₂-CH₂-). This unique architecture, combining a highly inert, lipophobic, and hydrophobic perfluoroalkyl "tail" with a reactive alkene "head," imparts a set of physicochemical properties that make it a valuable monomer and chemical intermediate.[1][2]
This guide provides an in-depth exploration of 1H,1H,2H-Perfluoro-1-dodecene, from its fundamental properties and synthesis to its functional applications, with a particular focus on its relevance to researchers in materials science and drug development. We will delve into the causality behind its behavior and provide practical, field-proven insights into its utilization.
Core Physicochemical Properties
The defining characteristics of 1H,1H,2H-Perfluoro-1-dodecene stem from the strong electronegativity of fluorine and the stability of the carbon-fluorine bond. These factors lead to low intermolecular interactions, resulting in low surface tension and high thermal and chemical stability.[1][3] The molecule's properties render it both hydrophobic (water-repelling) and lipophobic/oleophobic (oil-repelling).[1]
Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 30389-25-4 | [4][5] |
| Molecular Formula | C₁₂H₃F₂₁ | [4][5] |
| Molecular Weight | 546.12 g/mol | [4] |
| Appearance | Colorless Liquid or Low Melting Point Solid | [1][5][6] |
| Density | ~1.71 g/mL | [4][6] |
| Boiling Point | 71-72 °C @ 14 mmHg | [4] |
| Refractive Index | ~1.3 | [4] |
| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododec-1-ene | [5] |
Synthesis Pathway: Telomerization
The industrial synthesis of 1H,1H,2H-perfluoroalkenes like the C12 analogue is typically achieved through a multi-step process rooted in telomerization.[7][8][9] This free-radical chain reaction allows for the controlled addition of a "taxogen" (e.g., tetrafluoroethylene) to a "telogen" (e.g., a perfluoroalkyl iodide), followed by further functionalization.
A common pathway involves two primary stages:
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Telomerization: A short-chain perfluoroalkyl iodide, such as perfluoroethyl iodide, reacts with tetrafluoroethylene (TFE) to create a mixture of longer-chain perfluoroalkyl iodides. The desired intermediate, in this case perfluorodecyl iodide (C₁₀F₂₁I), is isolated from this mixture.
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Ethylene Addition: The isolated perfluorodecyl iodide is then reacted with ethylene. This step inserts a -CH₂CH₂- unit between the perfluoroalkyl chain and the iodine atom, yielding 1H,1H,2H,2H-1-iodoperfluorododecane.
-
Elimination: The final step is the elimination of hydrogen iodide (HI) from the intermediate using a base, which generates the terminal double bond and yields the target product, 1H,1H,2H-Perfluoro-1-dodecene.
Caption: General synthesis workflow for 1H,1H,2H-Perfluoro-1-dodecene via telomerization.
Experimental Protocol: Synthesis via Dehydroiodination
The following protocol is a representative example for the final elimination step, adapted from established procedures for converting 1H,1H,2H,2H-perfluoroalkyl iodides to terminal alkenes.[10]
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Reagent Preparation: In a 200 mL flask equipped with a reflux condenser, dissolve 98% sodium hydroxide (108.5 mmol) in methanol (38.74 g) with stirring at 50 °C until a clear solution is formed.
-
Reaction Initiation: To the methanolic NaOH solution, add 1H,1H,2H,2H-1-iodoperfluorododecane (105.0 mmol).
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Reaction Conditions: Continue stirring the mixture at 50 °C for 2 hours. The reaction progress can be monitored by techniques such as GC-MS or TLC.
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Work-up and Isolation: After the reaction is complete, stop heating and stirring. Allow the mixture to cool and settle, resulting in a two-layer solution.
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Phase Separation: Carefully separate the lower, denser fluorocarbon layer from the upper methanol layer. The lower layer contains the crude 1H,1H,2H-Perfluoro-1-dodecene.
-
Purification: The crude product can be further purified by washing with water, drying over an anhydrous agent (e.g., MgSO₄), and subsequent distillation under reduced pressure to yield the pure alkene.[11]
Applications in Research and Development
The dual nature of the molecule—an inert fluorinated tail and a reactive alkene head—is the cornerstone of its utility.
Surface Modification
A primary application is in the creation of low-surface-energy coatings.[1] The alkene group provides a reactive handle for grafting the molecule onto various substrates (e.g., polymers, silica, metals) through polymerization or other addition reactions. Once anchored, the perfluorodecyl chains orient themselves away from the substrate, creating a dense, stable fluorinated surface.[12][13]
This modification imparts significant properties:
-
Hydrophobicity & Oleophobicity: The surface becomes highly repellent to both water and oils, which is critical for creating anti-fouling, anti-stain, and self-cleaning materials.[3][14]
-
Chemical Barrier: The fluorinated layer can act as a barrier, reducing the permeation of solvents and gases through a material.[14]
Caption: Mechanism of surface modification using 1H,1H,2H-Perfluoro-1-dodecene.
Relevance to Drug Development and Biomedical Science
For drug development professionals, the interest in this compound lies less in its direct therapeutic action and more in its role as an advanced material for devices and formulations.
-
Biocompatible Coatings: The chemical inertness and low surface energy of fluorinated polymers make them excellent candidates for coating medical devices. A notable application involves the surface modification of poly-4-methyl-1-pentene hollow fiber membranes used in artificial lungs.[2] Grafting with perfluoroalkenes like 1H,1H,2H-Perfluoro-1-dodecene can enhance biocompatibility, reduce protein fouling, and improve gas permeability, which are critical for the device's function and patient safety.[2]
-
Building Block for Fluorinated Drugs: Fluorine is a key element in modern medicinal chemistry. The strategic incorporation of fluoroalkyl groups can significantly enhance a drug's metabolic stability, membrane permeability, and binding affinity.[15] While this specific alkene is quite large, its reactivity and well-defined fluorinated segment make it a useful model compound or a potential starting material for the synthesis of complex fluorinated molecules and polymers used in drug delivery systems.[16] For example, polymers derived from similar fluorotelomer alcohols are used to form nanoparticles for encapsulating therapeutic agents.[16]
Safety and Handling
As with any laboratory chemical, proper handling of 1H,1H,2H-Perfluoro-1-dodecene is essential.
-
Hazard Classification: The compound is typically classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), chemical safety goggles or a face shield, and a lab coat.[17] Work should be conducted in a well-ventilated area or a chemical fume hood.[17]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[17]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[18]
Conclusion and Future Outlook
1H,1H,2H-Perfluoro-1-dodecene is more than just a specialty chemical; it is an enabling tool for advanced material design. Its unique combination of a stable, non-stick perfluoroalkyl chain and a versatile alkene functional group provides a powerful platform for creating surfaces with precisely controlled properties. For researchers in materials science, it offers a direct route to hydrophobic and oleophobic coatings. For professionals in drug development and biomedical engineering, its value lies in the potential to create more biocompatible, stable, and efficient medical devices and as a foundational structure in the synthesis of fluorinated materials. As the demand for high-performance, stable, and biocompatible materials continues to grow, the importance of well-defined fluorinated building blocks like 1H,1H,2H-Perfluoro-1-dodecene is set to increase.
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